beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
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Overview
Description
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is a chemical compound. It is a benzyl derivative of mercapturic acid (acetylcysteine) .
Synthesis Analysis
The synthesis of this compound involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali . A key feature of the synthesis is the reduction of phenol with tritium gas over a catalyst, resulting in tritiated cyclohexanone .Molecular Structure Analysis
The molecular formula of this compound is C15H20O2S. It has a molecular weight of 264.38300 .Chemical Reactions Analysis
The cyclization reaction may proceed via the phenolic hydroxyl group of L2 to enhance the nucleophilicity of the mercapto group of thioglycolic acid, which causes thioglycolic acid facile addition on the imino .Physical and Chemical Properties Analysis
This compound has a density of 1.15g/cm3. It has a boiling point of 430ºC at 760 mmHg. The melting point is not available. The flash point is 213.9ºC .Scientific Research Applications
Tritium Labeling for Synthesis Studies
The synthesis of tritiated beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid demonstrates an important application in labeling studies, crucial for tracking the fate of chemical compounds in biological systems. The key feature of this synthesis involves the reduction of phenol with tritium gas, showcasing its utility in creating tritiated compounds for research purposes (Landvatter & Heys, 1987).
Drug Metabolite Analysis
Research into the structure-activity relationships of drug metabolites like 1-beta-O-acyl glucuronides, which are related structurally to this compound, highlights the importance of understanding how modifications in chemical structure can impact the reactivity and stability of potential drug compounds. Such studies are crucial for predicting the behavior of drug metabolites in biological systems, aiding in the design of safer and more effective drugs (Baba & Yoshioka, 2009).
Solid Phase Synthesis of Peptoids
The development of solid-phase synthesis methods for N-substituted-beta-aminopropionic acid oligomers (beta-peptoids) showcases another application area. This methodology facilitates the preparation of peptoids with potential pharmaceutical applications, illustrating the compound's relevance in the synthesis of novel biomolecules (Hamper et al., 1998).
Biocatalysis in Pharmaceutical Intermediates
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a process related to the synthesis and application of this compound, underscores the role of biocatalysis in producing pharmaceutical intermediates. The use of microorganisms for chiral catalysis exemplifies how such compounds can be used to develop enantiopure pharmaceuticals, crucial for drug efficacy and safety (Li et al., 2013).
Oxytocin Inhibition Studies
Research into the inhibition of oxytocin by analogs of this compound reveals the compound's potential in modulating physiological processes. Such studies provide insights into the design of therapeutic agents that can interact with hormonal pathways, demonstrating the broader implications of these compounds in medical research (Nestor et al., 1975).
Mechanism of Action
Target of Action
It is known that benzyl derivatives like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death . The exact mechanism of this toxicity is unknown .
Biochemical Pathways
Benzyl compounds like benzyl benzoate are known to be lethal to parasites and mites .
Pharmacokinetics
Benzylmercapturic acid, a benzyl derivative, is a minor metabolite of toluene in humans and is used in the diagnosis of toluene exposure .
Result of Action
Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death .
Safety and Hazards
Properties
IUPAC Name |
2-(1-benzylsulfanylcyclohexyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCXHQXYRYSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203667 |
Source
|
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-80-8 |
Source
|
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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